molecular formula C6H5F2N3O2 B15259652 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B15259652
M. Wt: 189.12 g/mol
InChI Key: MMZGADJZCZZPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H5F2N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-(difluoromethyl)pyrimidine with carbon dioxide. This reaction typically occurs under controlled conditions, such as elevated temperatures and pressures, to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .

Scientific Research Applications

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5F2N3O2

Molecular Weight

189.12 g/mol

IUPAC Name

2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5F2N3O2/c7-4(8)3-2(5(12)13)1-10-6(9)11-3/h1,4H,(H,12,13)(H2,9,10,11)

InChI Key

MMZGADJZCZZPRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.